molecular formula C13H10F3NO B1320726 4-Phenoxy-3-(trifluoromethyl)aniline CAS No. 267416-81-9

4-Phenoxy-3-(trifluoromethyl)aniline

Cat. No. B1320726
M. Wt: 253.22 g/mol
InChI Key: GLVOXGPMYXJKGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aniline derivatives is described in the papers. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) can lead to the introduction of a hydroxy group at the para position or N-iodophenylation depending on the substituents present on the anilide . Another study discusses the synthesis of 3-hydroxy-2-oxindole derivatives from anilides using PIFA, which involves metal-free oxidative C-C bond formation . These methods could potentially be adapted for the synthesis of 4-Phenoxy-3-(trifluoromethyl)aniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 4-Phenoxy-3-(trifluoromethyl)aniline would likely exhibit characteristics similar to those of the compounds studied in the provided papers. For example, the presence of trifluoromethyl groups is known to influence the electronic properties of aromatic compounds . The molecular structure analysis would focus on the electronic distribution, the impact of substituents on aromaticity, and the overall molecular geometry, which can be inferred from studies like the one on liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives .

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives can be complex and is influenced by the substituents attached to the aromatic ring. The papers describe various reactions involving anilides, such as oxidative hydroxylation and spirocyclization , which could provide insights into the types of chemical reactions that 4-Phenoxy-3-(trifluoromethyl)aniline might undergo. The presence of electron-withdrawing groups like trifluoromethyl could affect the reactivity of the compound in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenoxy-3-(trifluoromethyl)aniline would be influenced by its molecular structure. The papers provide information on properties such as phase transitions, orientational order parameters, and molecular dipole moments of related compounds . These properties are important for understanding the behavior of the compound in different environments and can be crucial for applications in materials science. The study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline provides an example of a high-yield synthesis with environmental considerations, which could be relevant for the synthesis and handling of 4-Phenoxy-3-(trifluoromethyl)aniline .

Scientific Research Applications

Chemical Synthesis and Modification

4-Phenoxy-3-(trifluoromethyl)aniline has been utilized in various chemical synthesis processes. For instance, Itoh et al. (2002) described a reaction where anilides react with phenyliodine(III) bis(trifluoroacetate), leading to the transfer of the 4-iodophenyl group to amide nitrogen, producing acetyldiarylamines. This process highlights the potential for creating complex compounds from simpler precursors (Itoh et al., 2002).

Applications in Liquid Crystal Technology

Several studies have explored the use of 4-phenoxy-3-(trifluoromethyl)aniline in liquid crystal technology. Yoshino et al. (1992) synthesized azobenzene derivatives with fluoroalkyl chains, examining their film formations at the air/water interface, which is critical for display technologies (Yoshino et al., 1992). Similarly, Suresh et al. (2003) reported the synthesis of a novel polycarbonate for high-temperature electro-optics using azo bisphenol amines accessed by Ullmann coupling, indicating potential applications in advanced electro-optical devices (Suresh et al., 2003).

Catalytic Applications

The catalytic properties of derivatives of 4-phenoxy-3-(trifluoromethyl)aniline have been investigated. For instance, Zhang et al. (2009) used Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds, demonstrating the compound's utility in environmental applications like pollutant degradation (Zhang et al., 2009).

Polymer Science

In polymer science, 4-phenoxy-3-(trifluoromethyl)aniline has been instrumental in synthesizing various polymers. Prescher et al. (1995) synthesized side-group liquid-crystalline polymers with fluorine-containing mesogens, highlighting its role in developing materials with unique thermal and optical properties (Prescher et al., 1995).

Vibrational Analysis and Materials Science

The compound has been used in materials science, particularly in vibrational analysis. Revathi et al. (2017) performed a combined experimental and theoretical vibrational analysis on similar compounds, shedding light on the structural and electronic properties crucial for material design (Revathi et al., 2017).

Advanced Applications in Display Technology

Liu et al. (2002) synthesized new aromatic diamines substituted with a trifluoromethyl group in the side chain, used to prepare polyimides for advanced display technology. These polymers exhibited high solubility and thermal stability, indicating their suitability for high-performance applications (Liu et al., 2002).

Safety And Hazards

4-Phenoxy-3-(trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

properties

IUPAC Name

4-phenoxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-8-9(17)6-7-12(11)18-10-4-2-1-3-5-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOXGPMYXJKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595152
Record name 4-Phenoxy-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-3-(trifluoromethyl)aniline

CAS RN

267416-81-9
Record name 4-Phenoxy-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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